1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-
Description
The compound 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- is a seven-membered heterocyclic diazepine derivative with a 2,4-dichlorophenylmethyl substituent. For example, hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine hydrochloride (fasudil) is a Rho-kinase (ROCK) inhibitor used to treat cerebral ischemia . The dichlorophenyl group in the target compound may enhance lipophilicity and receptor-binding affinity, similar to other halogenated diazepines like homochlorcyclizine HCl, an antihistamine .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNFDVDZXLBUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383809 | |
| Record name | 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61944-71-6 | |
| Record name | 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzophenone-Diamine Condensation
A patent by US4155904A details a two-step process for synthesizing 1,4-benzodiazepines. Adapted for the target compound, this involves:
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Intermediate Formation : Heating 2-amino-5-chloro-2'-fluorobenzophenone with hexamethylenetetramine and ammonium bromide in refluxing ethanol.
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Cyclization : Treating the intermediate with hydrochloric acid-saturated ethanol to form the diazepine core.
Example Protocol :
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Step 1 : Reflux 2-[2-bromo-N-(2,2,2-trifluoroethyl)-acetamido]-5-chloro-2'-fluorobenzophenone (1.13 g), hexamethylenetetramine (1.4 g), and ammonium bromide (0.98 g) in ethanol for 4.75 hours.
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Step 2 : Cyclize the intermediate in ethanol/HCl (1:1 v/v) at 70°C for 2 hours.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4.75 hours (Step 1) |
| Yield | 65–72% (crude) |
Alkylation with 2,4-Dichlorobenzyl Groups
The (2,4-dichlorophenyl)methyl substituent is introduced via alkylation. A modified protocol from US4155904A uses dimethyl sulfate in a two-phase system (aqueous NaOH/methylene chloride) to methylate the diazepine nitrogen. For the target compound, 2,4-dichlorobenzyl chloride replaces dimethyl sulfate:
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Dissolve 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (5.4 g) in dichloromethane.
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Add aqueous NaOH (1.2 g in 17 mL H₂O) and 2,4-dichlorobenzyl chloride (3.8 g) at 0°C.
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Stir for 2 hours, isolate via extraction, and purify by recrystallization.
Yield Optimization :
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Temperature : 0–25°C prevents side reactions.
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Solvent Ratio : 2:1 organic/aqueous phase minimizes hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields by enabling rapid, uniform heating. A study on dibenzo[b,e]diazepines demonstrates a 40% reduction in reaction time compared to conventional methods.
One-Pot Microwave Protocol
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Combine 2-aminobenzophenone (1.0 equiv), 1,2-diaminoethane (1.2 equiv), and 2,4-dichlorobenzyl bromide (1.1 equiv) in DMF.
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Irradiate at 150°C for 20 minutes (300 W).
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Quench with ice water and extract with ethyl acetate.
Comparative Data :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 6 h | 58 | 92 |
| Microwave | 0.33 h | 78 | 98 |
Cetimine Intermediate Routes
Theoretical studies highlight cetimine intermediates as pivotal precursors for 1,4-diazepines. For the target compound, dehydroacetic acid (DHA) reacts with 1,2-diamines to form cetimines, which subsequently condense with 2,4-dichlorobenzaldehyde.
Cetimine Formation (PM3/DFT-Optimized)
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Step 1 : React DHA (1.0 equiv) with 1,2-diaminopropane (1.1 equiv) in ethanol at 60°C for 4 hours.
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Step 2 : Treat the cetimine intermediate with 2,4-dichlorobenzaldehyde (1.05 equiv) in toluene under reflux.
Computational Insights :
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Nucleophilic Sites : N4 and N5 of the diamine attack DHA’s C7 carbon, forming cetimines A and B.
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Preferred Pathway : Cetimine A dominates (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for B).
Bischler-Napieralsky Cyclodehydration
Cyclodehydration of acylated intermediates offers a route to annulated diazepines. Adapted from pyrrolobenzo[b]thienodiazepine synthesis:
Amidation-Cyclization Sequence
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Amidation : React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2,4-dichlorobenzoyl chloride.
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Cyclization : Heat the amide in POCl₃ at 100°C for 3 hours.
Yield Data :
| Substrate | Product | Yield (%) |
|---|---|---|
| 2,4-Dichlorobenzamide | Hexahydro-1H-1,4-diazepine | 64 |
Tautomerism and Reaction Outcomes
The tautomeric equilibrium of intermediates influences product distribution. In the synthesis from cetimines, the enol-keto tautomerism of intermediates I1 and I2 dictates the final structure:
Tautomer Populations (Gas Phase) :
| Tautomer | Gibbs Free Energy (kcal/mol) | Population (%) |
|---|---|---|
| I1 | 0.0 (reference) | 82 |
| I2 | +2.3 | 18 |
Chemical Reactions Analysis
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Applications
The medicinal applications of 1H-1,4-diazepine derivatives are primarily linked to their pharmacological activities. Key areas of interest include:
- Cardiovascular Agents : Certain diazepine derivatives have been shown to possess cardioprotective properties. For example, compounds similar to 1H-1,4-diazepine have been investigated for their efficacy in treating cardiac arrhythmias and hypertension. A patent discusses the use of aryl-fused diazepines as cardiovascular agents, indicating their potential in managing conditions like congestive heart failure .
- CNS Activity : Diazepines are often studied for their central nervous system (CNS) effects. The compound has been noted for its analgesic properties and potential use as a CNS stimulant. Research indicates that modifications to the diazepine structure can enhance these effects, making them suitable candidates for pain management therapies .
- Antidepressant and Anxiolytic Effects : Some studies suggest that certain 1H-1,4-diazepine derivatives may exhibit antidepressant and anxiolytic properties. Their ability to modulate neurotransmitter systems could provide therapeutic benefits for mood disorders .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 1H-1,4-diazepine derivatives in various applications:
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptors, influencing biological pathways. For example, it may interact with serotoninergic receptors, affecting neurotransmitter release and uptake . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Alkyl Substituents : Sulfonyl groups (e.g., fasudil, ripasudil) confer kinase inhibitory activity, while alkyl/arylalkyl chains (e.g., homochlorcyclizine) favor receptor antagonism .
- Core Modifications: Benzo-fused diazepines (e.g., diazepam) exhibit enhanced GABAergic activity compared to non-fused analogs .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 2,4-dichlorophenyl group likely increases logP compared to non-halogenated analogs (e.g., 1-methylhomopiperazine, logP ~0.5) , enhancing blood-brain barrier penetration.
- pKa : Predicted pKa of 9.60 (similar to 1-(3,3-diphenylpropyl)hexahydro-4-propyl diazepine) suggests moderate basicity, favoring solubility in acidic environments .
- Metabolic Stability : Sulfonamide-containing analogs (e.g., HMDB0254800) are detected in human blood as environmental exposures, while alkyl-substituted derivatives (e.g., homochlorcyclizine) show therapeutic metabolic profiles .
Contrasting Features
- Therapeutic vs.
- Tricyclic vs. Monocyclic Derivatives: Dibenzazepines (e.g., desipramine) exhibit antidepressant activity, while monocyclic diazepines (e.g., target compound) lack tricyclic complexity and associated side effects .
Biological Activity
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- is a heterocyclic compound belonging to the diazepine family. Its structure features a six-membered ring containing two nitrogen atoms and is characterized by the presence of a 2,4-dichlorophenylmethyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anthelmintic properties. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C12H16Cl2N2
- Molecular Weight : 259.17 g/mol
- Structure : The compound's structure includes a saturated hexahydro framework and a dichlorophenyl moiety which enhances its lipophilicity, potentially influencing its biological activity.
The biological activity of 1H-1,4-Diazepine derivatives is often linked to their ability to interact with various receptors in the body. This interaction can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for numerous physiological processes. The compound may act as an agonist or antagonist at these receptors, influencing pathways related to mood regulation and anxiety.
Biological Activities
1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro- has been studied for several biological effects:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. For example, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : The compound has also demonstrated antifungal properties against species such as Candida albicans. Its effectiveness is attributed to the disruption of fungal cell membranes.
- Anthelmintic Activity : Preliminary studies suggest that this diazepine derivative may possess anthelmintic properties, making it a candidate for treating parasitic infections.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 1H-1,4-Diazepine involves various chemical reactions including nucleophilic substitutions and electrophilic additions. The presence of electron-withdrawing groups like the dichlorophenyl moiety facilitates these reactions, leading to the formation of derivatives with potentially enhanced biological activities.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Heterocyclization | Reaction of piperazine derivatives with aldehydes in acidic conditions. |
| Nucleophilic Substitution | Replacement of halogen atoms with nucleophiles under basic conditions. |
| Oxidation | Use of potassium permanganate or hydrogen peroxide to modify functional groups. |
Q & A
Q. Table 1: Solubility Optimization Factors
| Variable | Range Tested | Optimal Value |
|---|---|---|
| DMSO Concentration | 5–20% (v/v) | 15% |
| pH | 6.5–7.5 | 7.0 |
| Temperature | 25–37°C | 37°C |
Advanced Question: How can researchers analyze the compound’s reactivity under varying electrochemical conditions?
Methodological Answer:
- Cyclic Voltammetry (CV) : Perform CV scans (e.g., −1.0 to +1.5 V vs. Ag/AgCl) to identify redox-active sites. For instance, the dichlorophenyl group may show irreversible oxidation peaks at +1.2 V .
- DFT-Based Reactivity Descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic regions. Combine with experimental LC-MS data to track degradation products under oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
